2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
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Description
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S2 and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of similar acetamide compounds, such as (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one, have been analyzed, providing insights into their molecular configuration and potential interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Structural and Property Studies
- Investigations into the structural aspects of amide-containing isoquinoline derivatives have been conducted, revealing information on their formation, interactions, and physical properties, including fluorescence emission characteristics (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Derivative Analysis
- Research has been conducted on the synthesis of new derivatives of acetamides, exploring their chemical structures and properties through various spectroscopic methods (Nguyen, Pham, Tran, & Bui, 2022).
Synthesis and Antimicrobial Evaluation
- Some acetamide derivatives have been synthesized and evaluated for antimicrobial and hemolytic activity, providing insights into their potential as antimicrobial agents (Gul et al., 2017).
Synthesis and Antioxidant Properties
- Research on the synthesis and characterization of acetamide compounds, including their antioxidant and antimicrobial properties, has been conducted (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Antitumor Activity Studies
- The synthesis and evaluation of certain acetamide compounds for cytostatic activity in vitro, specifically their effects on leukemia and mammary tumor cells, have been examined (Ambros, Angerer, & Wiegrebe, 1988).
Ring Transformation Research
- Studies on the ring transformations of β-lactam-condensed benzothiazines to isoquinoline derivatives, exploring the mechanisms and product formation, have been carried out (Fodor, Csomós, Csámpai, & Sohår, 2012).
Comparative Metabolism Studies
- Comparative metabolism of chloroacetamide herbicides and metabolites in human and rat liver microsomes has been researched, offering insights into the biochemical processing of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-19-8-6-17(7-9-19)20-13-31-23(24-20)25-21(27)14-30-15-22(28)26-11-10-16-4-2-3-5-18(16)12-26/h2-9,13H,10-12,14-15H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRUFORMFEKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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